molecular formula C5H3Cl2NO B1357836 4,5-Dichloropyridin-2(1H)-one CAS No. 856965-66-7

4,5-Dichloropyridin-2(1H)-one

Cat. No. B1357836
CAS RN: 856965-66-7
M. Wt: 163.99 g/mol
InChI Key: IBYSIDMKPWANMY-UHFFFAOYSA-N
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Description

4,5-Dichloropyridin-2(1H)-one, also known as 4,5-DCP, is an organic compound that has found a variety of applications, particularly in the field of medicinal chemistry. It is a colorless solid that is a derivative of pyridine, a common heterocyclic aromatic compound. 4,5-DCP is used in the synthesis of several important drugs, and its unique properties make it an attractive target for further research.

Scientific Research Applications

Complexation and Microenvironment Studies

Research shows that molecular tweezers with active site carboxylic acids, such as chloroform-d molecular tweezer, form complexes with nucleotide bases involving hydrogen bonds and a-stacking interactions. This behavior is altered by the microenvironment around the carboxylic acid group, impacting the complexation behavior significantly compared to simpler acids like butyric acid. This indicates the potential use of 4,5-Dichloropyridin-2(1H)-one derivatives in studying complexation behaviors and microenvironmental effects in nucleotide interactions (Zimmerman, Wu, & Zeng, 1991).

Synthesis and Characterization of Novel Molecules

Synthesis and characterization of novel molecules like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, derived from 4,5-Dichloropyridin-2(1H)-one, have been explored. These studies include characterization techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS, indicating the application of 4,5-Dichloropyridin-2(1H)-one in the synthesis of structurally complex and functionally diverse organic compounds (Murthy et al., 2017).

Selective Functionalization Strategies

Selective functionalization of dichloropyridines, including 4,5-Dichloropyridin-2(1H)-one, has been studied, revealing insights into how different reagents impact site selectivity during chemical reactions. This research aids in understanding and controlling the chemical reactions of dichloropyridine derivatives for various applications (Marzi, Bigi, & Schlosser, 2001).

Fluorescent Probe Development

The development of fluorescent probes based on 1,4-dihydropyridines, a category that includes 4,5-Dichloropyridin-2(1H)-one derivatives, for detecting CN- ions has been demonstrated. These probes exhibit properties like water solubility, near-infrared ratiometric capabilities, fast response, and high selectivity, signifying the role of 4,5-Dichloropyridin-2(1H)-one in developing advanced fluorescent probes (Xue et al., 2021).

properties

IUPAC Name

4,5-dichloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYSIDMKPWANMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607755
Record name 4,5-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloropyridin-2(1H)-one

CAS RN

856965-66-7
Record name 4,5-Dichloropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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